N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methyl-3-nitrobenzamide N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methyl-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 941964-12-1
VCID: VC4846410
InChI: InChI=1S/C16H19N3O4/c1-11-12(6-4-7-13(11)19(21)22)16(20)17-10-14(18(2)3)15-8-5-9-23-15/h4-9,14H,10H2,1-3H3,(H,17,20)
SMILES: CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC(C2=CC=CO2)N(C)C
Molecular Formula: C16H19N3O4
Molecular Weight: 317.345

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methyl-3-nitrobenzamide

CAS No.: 941964-12-1

Cat. No.: VC4846410

Molecular Formula: C16H19N3O4

Molecular Weight: 317.345

* For research use only. Not for human or veterinary use.

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methyl-3-nitrobenzamide - 941964-12-1

Specification

CAS No. 941964-12-1
Molecular Formula C16H19N3O4
Molecular Weight 317.345
IUPAC Name N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methyl-3-nitrobenzamide
Standard InChI InChI=1S/C16H19N3O4/c1-11-12(6-4-7-13(11)19(21)22)16(20)17-10-14(18(2)3)15-8-5-9-23-15/h4-9,14H,10H2,1-3H3,(H,17,20)
Standard InChI Key SYNCMCABFZRXTM-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC(C2=CC=CO2)N(C)C

Introduction

Synthesis

The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methyl-3-nitrobenzamide likely involves multiple steps:

  • Preparation of the Benzamide Core:

    • Starting with 2-methyl-3-nitrobenzoic acid, conversion to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂).

    • Reaction with an appropriate amine to form the benzamide backbone.

  • Introduction of the Side Chain:

    • The side chain, containing the dimethylamino and furan moieties, can be synthesized separately.

    • Coupling of the side chain to the benzamide core via nucleophilic substitution or amidation.

  • Purification:

    • Techniques such as recrystallization or chromatography (e.g., HPLC) are used to isolate the pure compound.

Potential Applications

The compound’s structure suggests potential activities in medicinal chemistry:

  • Pharmacological Activity:

    • The nitrobenzamide backbone is often associated with antimicrobial and anticancer activities.

    • The dimethylamino group may enhance binding affinity to biological targets due to its basicity.

    • The furan ring contributes to lipophilicity, potentially aiding membrane permeability.

  • Molecular Docking Studies:

    • Computational studies could explore its interaction with enzymes like kinases or receptors relevant in cancer or microbial resistance pathways.

  • Drug Development:

    • Modifications of this scaffold could yield derivatives with improved potency or selectivity.

Analytical Characterization

To confirm the structure and purity of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methyl-3-nitrobenzamide, several analytical techniques are employed:

  • Spectroscopy:

    • NMR (¹H and ¹³C): Identifies chemical shifts corresponding to aromatic protons, amide groups, and aliphatic chains.

    • IR Spectroscopy: Detects functional groups like amides (C=O stretch) and nitro groups (NO₂ stretch).

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • Chromatography:

    • High-performance liquid chromatography (HPLC) ensures compound purity.

Research Implications

The compound’s unique combination of functional groups makes it a candidate for further research in:

  • Structure-Activity Relationship (SAR) Studies:

    • Exploring how modifications affect biological activity.

  • Biological Assays:

    • Screening against bacterial strains or cancer cell lines to determine efficacy.

  • Toxicology Studies:

    • Evaluating safety profiles for potential therapeutic use.

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